N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
Description
N-{3-[(4-Methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a structurally complex small molecule characterized by a thiophene core substituted with 4,5-dimethyl groups. The 3-position of the thiophene ring is modified with a (4-methoxyphenyl)(piperidin-1-yl)methyl moiety, while the 2-position is linked to a furan-2-carboxamide group. The piperidine ring may enhance solubility or serve as a hydrogen bond acceptor, while the 4-methoxyphenyl group could influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[3-[(4-methoxyphenyl)-piperidin-1-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-16-17(2)30-24(25-23(27)20-8-7-15-29-20)21(16)22(26-13-5-4-6-14-26)18-9-11-19(28-3)12-10-18/h7-12,15,22H,4-6,13-14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJRGVCYUGWZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)OC)N3CCCCC3)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide, is a complex molecule that likely interacts with multiple targetsIt is known that piperidine derivatives, a key component of this compound, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents.
Mode of Action
It is known that the presence of certain groups, such as halogen, carboxyl, nitro, or methyl groups, on certain rings can increase the cytotoxicity of piperidine derivatives. This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to the observed effects.
Biochemical Pathways
It is known that piperidine derivatives, which are a key component of this compound, have a wide range of biological activities and can affect multiple pathways. For example, they can have antiviral activity, which may involve interfering with viral replication pathways.
Result of Action
Given the wide range of biological activities associated with piperidine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, from covalent bonding to non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels.
Biological Activity
N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, including its antioxidant, anticancer, and enzyme inhibitory properties.
Chemical Structure
The compound's structure includes a furan carboxamide backbone with a thiophene moiety and a piperidine ring substituted with a methoxyphenyl group. This unique structure is hypothesized to contribute to its diverse biological activities.
Antioxidant Activity
Antioxidant properties are essential for combating oxidative stress in biological systems. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the radical scavenging ability of compounds.
Findings:
- In studies, derivatives with similar structures have shown significant antioxidant activity, surpassing that of ascorbic acid by up to 1.4 times .
- The presence of the methoxyphenyl group is believed to enhance the electron-donating ability, contributing to higher radical scavenging activity.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines.
Case Studies:
- Cell Lines Tested:
- Human glioblastoma U-87
- Triple-negative breast cancer MDA-MB-231
Results:
- The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. This suggests a selective action that may be beneficial for targeted cancer therapies .
Enzyme Inhibition
The compound’s ability to inhibit specific enzymes can also play a critical role in its therapeutic potential.
Key Enzyme Targets:
- Acetylcholinesterase (AChE)
- Urease
Research Findings:
- Similar compounds have shown promising results in inhibiting AChE, which is relevant for neurodegenerative diseases like Alzheimer’s .
Summary of Biological Activities
| Activity Type | Target/Method | Activity Level |
|---|---|---|
| Antioxidant | DPPH Assay | > 1.4 times ascorbic acid |
| Anticancer | U-87 and MDA-MB-231 cell lines | Higher cytotoxicity in U-87 |
| Enzyme Inhibition | AChE and urease | Promising inhibition observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with several derivatives documented in pharmacological and synthetic chemistry literature. Below is a detailed analysis of its key structural and hypothetical pharmacological distinctions:
Core Heterocyclic Framework
- Target Compound: Central thiophene ring with 4,5-dimethyl substitution.
- AZ331 () : 1,4-dihydropyridine core. Dihydropyridines are classically associated with calcium channel modulation, but substitution patterns here (e.g., furyl, thioether) suggest divergent targets .
- 1020048-57-0 (): Thieno[3,4-c]pyrazol scaffold. The pyrazole ring introduces additional hydrogen-bonding capacity compared to thiophene .
Aromatic Substituent Variations
- 4-Methoxyphenyl (Target Compound): Electron-donating methoxy group may enhance π-π stacking or reduce oxidative metabolism.
- 4-Bromophenyl (AZ257, ): Bromine’s bulk and electronegativity could hinder binding in sterically sensitive targets but improve halogen bonding .
- 4-Fluorophenyl (1020048-57-0, ): Fluorine’s small size and high electronegativity often optimize metabolic stability and target affinity .
- 2-Chlorophenyl (618402-89-4, ): Chlorine’s hydrophobicity and moderate steric effects may alter binding kinetics .
Carboxamide and Side-Chain Modifications
- Target Compound : Furan-2-carboxamide linked to thiophene. The furan oxygen may participate in hydrogen bonding.
- AZ331 () : Similar furan carboxamide but attached to a dihydropyridine, altering conformational flexibility .
- 618402-89-4 () : Furan carboxamide with a 2-(4-methoxyphenyl)ethyl chain, introducing flexibility and additional methoxy interactions .
Structural and Hypothetical Pharmacological Data Table
*Estimated based on structural formula.
Key Research Findings and Implications
Substituent Effects: The 4-methoxyphenyl group in the target compound may confer better metabolic stability compared to halogenated analogs (e.g., AZ257’s bromophenyl) due to reduced susceptibility to oxidative metabolism . The piperidine ring’s basic nitrogen could improve solubility and blood-brain barrier penetration relative to non-cyclic side chains (e.g., 618402-89-4’s ethyl group) .
Core Structure Influence: Thiophene and dihydropyridine cores exhibit distinct electronic profiles, suggesting divergent target selectivity.
Carboxamide Role :
- The conserved furan-2-carboxamide group across compounds implies a shared mechanism of action, possibly involving hydrogen bonding with catalytic residues (e.g., kinase ATP pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
